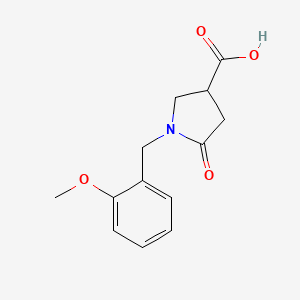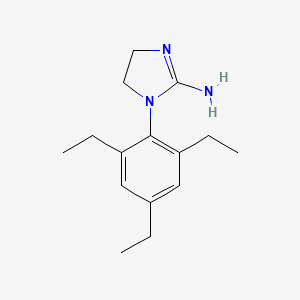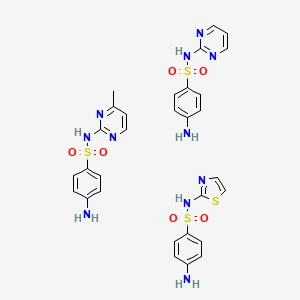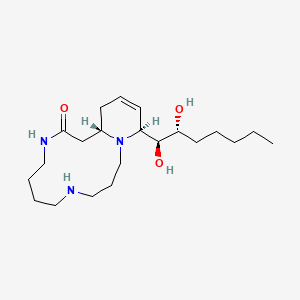
Cannabisativine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabisativine is an azamacrocycle and a lactam.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Cannabis Sativa has been studied for its potential in neuroprotection, particularly in diseases like Alzheimer's, Parkinson's, Huntington's, multiple sclerosis, and amyotrophic lateral sclerosis. The cannabinoids present in Cannabis Sativa offer various therapeutic applications, and their formulation using nanotechnology could enhance their delivery and efficacy (Holgado et al., 2017).
Therapeutic Potential in Multiple Sclerosis
A study on patients with multiple sclerosis showed that a standardized Cannabis Sativa extract might lower spasm frequency and increase mobility, suggesting its potential application in treating spasticity associated with MS (Vaney et al., 2004).
Cannabinoid Receptor Interactions
Research on the interactions between various cannabinoids, such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), provides insights into their therapeutic roles and behavioral effects. This includes their potential application in treating anxiety and psychosis-like symptoms (Boggs et al., 2018).
Endocannabinoid System in Appetite Regulation
Cannabis Sativa's influence on the endocannabinoid system has therapeutic potential for appetite regulation. This includes its role in feeding cycles and meal patterns, highlighting the importance of non-Δ9tetrahydrocannabinol phytocannabinoids (Farrimond et al., 2011).
Pharmacology in Neurological and Psychiatric Disorders
Cannabis Sativa's compounds, especially cannabinoids, have been investigated for their roles in neurological and psychiatric disorders, suggesting their potential as therapeutic agents for these conditions (Giacoppo et al., 2014).
Molecular and Biochemical Effects
Proteomics studies on Cannabis Sativa help understand its molecular and biochemical effects at a cellular level. This research is crucial for comprehending its therapeutic benefits and toxicity (Abyadeh et al., 2021).
Phytochemical Spectrum
Cannabis Sativa is a source of numerous phytochemicals with industrial interest, including cannabinoids, terpenes, and phenolic compounds. Understanding their biosynthetic routes can enhance their production and bioactivity for various applications (Andre et al., 2016).
Cannabis in Crohn's Disease
A study on patients with Crohn's Disease showed that THC-rich cannabis could induce significant clinical benefits without side effects, suggesting its potential therapeutic application in gastrointestinal disorders (Naftali et al., 2013).
Eigenschaften
Molekularformel |
C21H39N3O3 |
|---|---|
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
(13S,17S)-17-[(1S,2R)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |
InChI |
InChI=1S/C21H39N3O3/c1-2-3-4-11-19(25)21(27)18-10-7-9-17-16-20(26)23-14-6-5-12-22-13-8-15-24(17)18/h7,10,17-19,21-22,25,27H,2-6,8-9,11-16H2,1H3,(H,23,26)/t17-,18-,19+,21-/m0/s1 |
InChI-Schlüssel |
KZZKPJBKEJKNAK-HUUJSLGLSA-N |
Isomerische SMILES |
CCCCC[C@H]([C@H]([C@@H]1C=CC[C@@H]2N1CCCNCCCCNC(=O)C2)O)O |
SMILES |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
Kanonische SMILES |
CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |
Synonyme |
cannabisativine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)
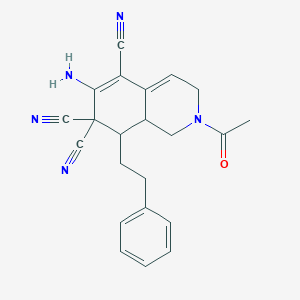
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)
![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)

![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)
